(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)
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Overview
Description
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with two phenylmethanone groups attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . The fluorene moiety can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s ability to undergo various chemical transformations also enables it to participate in complex biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanol): A reduced form of the target compound with alcohol groups instead of ketones.
Uniqueness
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is unique due to its combination of a cyclopropane ring and fluorene moiety, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
63767-43-1 |
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Molecular Formula |
C29H20O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3-benzoylspiro[cyclopropane-2,9'-fluorene]-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H20O2/c30-27(19-11-3-1-4-12-19)25-26(28(31)20-13-5-2-6-14-20)29(25)23-17-9-7-15-21(23)22-16-8-10-18-24(22)29/h1-18,25-26H |
InChI Key |
GTQRVMMXZJAXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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